molecular formula C9H11NO2S B2710380 (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid CAS No. 22701-42-4

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid

Cat. No.: B2710380
CAS No.: 22701-42-4
M. Wt: 197.25
InChI Key: AXZGRWHZPFHEOQ-UHFFFAOYSA-N
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Description

Historical Perspectives and Initial Academic Interest

While specific historical records detailing the initial discovery and surge of academic interest in (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid are not extensively documented in readily available literature, the scientific intrigue surrounding this molecule can be inferred from the broader history of pyridine (B92270) and thioether chemistry. The pyridine ring, first synthesized by Ramsay in 1877, has been a cornerstone of heterocyclic chemistry for over a century. mdpi.com Early research into pyridine derivatives was significantly advanced by Arthur Hantzsch's synthesis in 1881, which opened avenues for creating a vast array of substituted pyridines. mdpi.com

Academic interest in compounds combining a pyridine ring with a sulfur-containing side chain likely arose from the desire to explore novel molecular architectures with unique electronic and biological properties. The development of synthetic methodologies for thioether formation further enabled the creation of molecules like this compound. The rational design and synthesis of such compounds are often driven by the pursuit of new therapeutic agents, as both pyridine and thioether moieties are known to be present in numerous biologically active molecules. nih.govresearchgate.net

Strategic Importance as a Molecular Scaffold or Intermediate

The strategic value of this compound lies in its utility as a molecular scaffold and a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the pyridine nitrogen, the carboxylic acid group, and the sulfur atom—allows for a wide range of chemical modifications.

The pyridine ring itself is considered a "privileged scaffold" in medicinal chemistry, known to enhance the pharmacological profiles of drug candidates. nih.gov It can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its substitution pattern can be readily modified to fine-tune a molecule's properties. The carboxylic acid functional group is also of great strategic importance, as it can be readily converted into esters, amides, and other derivatives, facilitating the attachment of this molecular fragment to other molecules of interest.

Furthermore, the thioether linkage provides an additional point for chemical manipulation. For instance, the sulfur atom can be oxidized to form sulfoxides and sulfones, which can alter the electronic and steric properties of the molecule. This versatility makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Two primary synthetic routes to this compound have been described:

Thiol-Ene Reaction: This method involves the coupling of 2-vinylpyridine with mercaptoacetic acid. vulcanchem.com

Nucleophilic Substitution: This approach utilizes the reaction of a 2-(haloethyl)pyridine with thioglycolic acid. vulcanchem.com

These synthetic pathways offer reliable methods for accessing the core structure of the compound, enabling its use in further synthetic endeavors.

Overview of Key Structural Motifs and Their Academic Significance

The academic significance of this compound is derived from the synergistic interplay of its key structural motifs: the pyridine ring, the ethylsulfanyl linker, and the acetic acid moiety.

The Pyridine Ring: As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring imparts several important properties to the molecule. The nitrogen atom can act as a hydrogen bond acceptor and a base, influencing the molecule's solubility and its ability to interact with other chemical species. The aromatic nature of the ring provides a rigid framework, which can be important for orienting other functional groups in a specific spatial arrangement. The presence of the pyridine nucleus is a common feature in a vast number of biologically active compounds, including antimicrobial, antiviral, and anticancer agents. mdpi.comresearchgate.netajol.inforesearchgate.net

The combination of these three motifs in a single molecule creates a unique chemical entity with a rich potential for further investigation. The spatial relationship between the basic pyridine nitrogen, the flexible thioether chain, and the acidic carboxylic acid group suggests possibilities for intramolecular interactions and the formation of complexes with metal ions.

Table 1: Properties of this compound and Related Compounds

Property This compound (Pyridin-2-ylsulfanyl)-acetic acid
CAS Number 22701-42-4 10002-29-6
Molecular Formula C₉H₁₁NO₂S C₇H₇NO₂S
Molecular Weight (g/mol) 209.26 185.20
Key Structural Feature Ethylsulfanyl linker Direct sulfanyl linkage

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGRWHZPFHEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. The four protons on the pyridine (B92270) ring would appear in the aromatic region (δ 7.0-8.5 ppm). The ethyl bridge protons would manifest as two triplets, while the methylene (B1212753) protons adjacent to the sulfur and the carboxylic acid group would likely appear as a singlet further downfield. The carboxylic acid proton itself would be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The pyridine carbons would resonate in the δ 120-150 ppm range, with the carbon of the carboxylic acid group appearing significantly deshielded (δ >170 ppm). docbrown.info The aliphatic carbons of the ethylsulfanyl linker would be found in the upfield region of the spectrum.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are critical for assembling the molecular structure of more complex derivatives, allowing for the definitive assignment of proton and carbon signals and establishing connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Pyridine H (aromatic)7.0 - 8.5C=O (Carboxylic Acid)> 170
-S-CH₂-COOH3.3 - 3.8Pyridine C (aromatic)120 - 150
Pyridine-CH₂-CH₂-S-2.8 - 3.2-S-CH₂-COOH35 - 45
-COOH10.0 - 13.0 (broad)Pyridine-CH₂-CH₂-S-30 - 40

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to analyze the conformational properties of this compound derivatives.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region. libretexts.org A sharp, intense peak corresponding to the C=O (carbonyl) stretch would be observed around 1700-1730 cm⁻¹. libretexts.org The spectrum would also feature C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethyl chain just below and above 3000 cm⁻¹, respectively. The C-S stretching vibration, which is typically weak, would appear in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in Raman spectra, which can be useful for probing the electronic environment of the ring in different derivatives or complexes. The C-S bond vibrations may also be more readily observed in the Raman spectrum compared to the IR spectrum. By analyzing shifts in these vibrational frequencies upon derivative formation or complexation, researchers can infer changes in molecular conformation and intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Broad
C-H Stretch (Aromatic)Pyridine3000 - 3100Medium
C-H Stretch (Aliphatic)Ethyl Group2850 - 2960Medium
C=O StretchCarboxylic Acid1700 - 1730Strong, Sharp
C=C, C=N StretchPyridine Ring1400 - 1600Medium to Strong
C-O StretchCarboxylic Acid1210 - 1320Medium
C-S StretchThioether600 - 800Weak to Medium

Mass Spectrometry (MS) for Reaction Mechanism Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of 209.26 g/mol . vulcanchem.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. The fragmentation pattern can reveal the connectivity of the molecule. Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of the carboxylic acid group (a neutral loss of 45 Da) to yield a fragment corresponding to the rest of the molecule.

Cleavage of the C-S or C-C bonds in the ethyl chain, leading to fragments containing the pyridine ring. libretexts.org

Fragmentation of the pyridine ring itself.

By monitoring the masses of reactants, intermediates, and products over time, MS can be employed to elucidate reaction mechanisms, such as in the synthesis of amide or ester derivatives from the parent acid.

Table 3: Predicted ESI-MS Fragmentation for the [M+H]⁺ Ion of this compound

m/zProposed Fragment IonDescription
210.06[C₉H₁₁NO₂S + H]⁺Protonated Molecular Ion
164.05[C₉H₁₀NS]⁺Loss of HCOOH (-46 Da)
136.05[C₇H₈NS]⁺Cleavage of S-CH₂ bond
107.06[C₇H₉N]⁺2-Ethylpyridine fragment
93.06[C₅H₅N-CH₂]⁺Pyridylmethyl cation

X-ray Crystallography of Complexed Forms or Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of this compound itself has not been reported, analysis of closely related compounds provides significant insight into the structural features one might expect. mdpi.com

For instance, the crystal structure of the analog 2-(pyridin-2-ylthio)acetic acid reveals crucial details about intermolecular interactions. In its crystal lattice, molecules are linked into zigzag chains through intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring (O—H···N).

In co-crystals or metal complexes of this compound, X-ray crystallography would precisely determine:

Coordination Modes: The pyridine nitrogen, the thioether sulfur, and the carboxylate oxygen atoms all represent potential coordination sites for metal ions.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the ethylsulfanyl linker.

Supramolecular Assembly: The nature of hydrogen bonding, π-π stacking between pyridine rings, and other non-covalent interactions that dictate the crystal packing. mdpi.com

This information is vital for understanding the behavior of the molecule in solid-state materials and for designing novel coordination polymers or pharmaceutical co-crystals.

Table 4: Illustrative Crystallographic Data for the Analogous Compound 2-(pyridin-2-ylthio)acetic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionO—H···N Hydrogen Bond
O···N Distance (Å)2.606 (5)
Molecular PackingInfinite one-dimensional zigzag chains

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Studies

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit optical activity and will not produce a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). researchgate.net

However, these techniques would become essential for the analysis of chiral derivatives of this compound. If a chiral center were introduced—for example, by substitution on one of the methylene groups of the ethyl linker—the resulting molecule would exist as a pair of enantiomers.

Circular Dichroism (CD): Would measure the differential absorption of left- and right-circularly polarized light. The two enantiomers would produce mirror-image CD spectra, allowing for their distinction and the determination of enantiomeric excess.

Optical Rotatory Dispersion (ORD): Would measure the rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers would exhibit opposite ORD curves.

For such chiral derivatives, comparing experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations can be a powerful method for determining the absolute configuration (R or S) of the stereocenter. saschirality.org Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a critical tool for stereochemical studies of its potential chiral derivatives.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Orbitals and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electron distribution and orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The HOMO is primarily localized on the sulfur atom and the pyridine (B92270) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Molecular Orbital Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

PropertyValue (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-1.10Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap5.15Energy difference between HOMO and LUMO, an indicator of molecular stability and reactivity.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations for this compound can provide various reactivity descriptors that offer a quantitative measure of its chemical behavior. mdpi.commdpi.com

Key reactivity descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). The chemical potential indicates the tendency of electrons to escape from the system. Hardness measures the resistance to change in electron distribution, and the electrophilicity index quantifies the ability of the molecule to accept electrons. These parameters are invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: DFT-Calculated Global Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes.)

DescriptorValueInterpretation
Chemical Potential (μ)-3.675 eVIndicates the molecule's tendency to donate or accept electrons.
Chemical Hardness (η)2.575 eVA higher value suggests greater stability and lower reactivity.
Electrophilicity Index (ω)2.62Measures the propensity of the species to accept electrons.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of this compound, revealing its conformational flexibility and the preferred spatial arrangements of its atoms over time. nih.govmdpi.com By simulating the motion of the molecule in a solvent environment, typically water, MD can identify the most stable conformations and the energy barriers between them. chemrxiv.orgresearchgate.net

For this compound, the flexibility of the ethylsulfanyl-acetic acid chain is of particular interest. MD simulations can map out the potential energy surface related to the rotation of the various single bonds, identifying low-energy conformers that are likely to be populated at physiological temperatures. nih.gov This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Table 3: Key Conformational Dihedral Angles and Their Energetic Profiles from MD Simulations (Note: The following data is hypothetical and for illustrative purposes.)

Dihedral AngleDescriptionMost Stable Angle (degrees)Relative Energy (kcal/mol)
C(py)-C-S-CRotation around the C-S bond180 (anti)0.0
C-S-C-C(OOH)Rotation around the S-C bond60 (gauche)0.5
S-C-C(OOH)-ORotation around the C-C bond0 (syn)0.0

Docking Studies with Protein Targets (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. mdpi.com

Hypothetical docking studies of this compound with various protein targets can suggest potential biological activities. For instance, its structural motifs might allow it to interact with the active sites of enzymes such as kinases or proteases. mdpi.com The docking simulations would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 4: Hypothetical Docking Results for this compound with a Kinase Target (Note: The following data is hypothetical and for illustrative purposes.)

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5LYS72, GLU91, LEU148Hydrogen bond, Ionic, Hydrophobic
Kinase B-7.9ASP168, PHE169, VAL23Hydrogen bond, π-π stacking, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com By building a QSAR model with a series of related compounds, it is possible to predict the activity of new, unsynthesized molecules. nih.govwu.ac.th

For this compound, a hypothetical QSAR study could be conducted by designing a library of analogues with varying substituents on the pyridine ring or modifications to the side chain. The model would then correlate various calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) with a hypothetical biological activity. This would help in identifying which molecular features are most important for the desired activity and guide the design of more potent compounds. researchgate.net

Cheminformatics Approaches for Scaffold Analysis and Library Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, cheminformatics tools can be used to analyze its core structure (scaffold) and compare it to known bioactive molecules. This can provide clues about its potential biological targets and mechanisms of action. researchgate.net

Furthermore, cheminformatics approaches can be employed to design a virtual library of compounds based on the this compound scaffold. By applying filters for drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, it is possible to prioritize a smaller, more promising set of compounds for synthesis and experimental testing. researchgate.net

Structure Activity Relationship Sar Investigations

Systematic Modification of the Carboxylic Acid Moiety and its Impact on Biological Interactions

The carboxylic acid group is a common feature in many biologically active molecules, often serving as a key interaction point with target proteins, for instance, through the formation of salt bridges or hydrogen bonds. pharmacy180.com Modification of this group in (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid would be a critical step in understanding its SAR.

Conversion of the carboxylic acid to its corresponding esters, amides, or anhydrides can significantly alter the compound's physicochemical properties, such as acidity, polarity, and hydrogen bonding capacity. vulcanchem.comresearchgate.net For example, esterification would increase lipophilicity, which could influence cell membrane permeability. The formation of amides introduces an additional hydrogen bond donor and can alter the geometry of the molecule. The reactivity of these derivatives would also be different, which could affect their metabolic stability and duration of action. nih.gov

The acidic nature of the carboxylic acid group (typically with a pKa of around 4-5) means it is predominantly ionized at physiological pH. drughunter.com This negative charge is often crucial for binding to positively charged residues, such as arginine or lysine, in a protein's active site. Replacing the carboxylic acid with other acidic functional groups, known as bioisosteres, can help to fine-tune this acidity and explore other potential interactions.

Table 1: Potential Modifications of the Carboxylic Acid Moiety and Their Predicted Impact

ModificationResulting Functional GroupPotential Impact on Biological Interactions
EsterificationEsterIncreased lipophilicity, loss of negative charge, potential for hydrolysis in vivo.
AmidationAmideIntroduction of hydrogen bond donor, altered geometry, increased metabolic stability.
ReductionAlcoholLoss of acidity and key ionic interaction point, introduction of a hydrogen bond donor/acceptor.
Bioisosteric ReplacementTetrazole, SulfonamideAltered pKa, modified geometry and hydrogen bonding patterns. drughunter.com

Functionalization of the Pyridine (B92270) Ring and its Influence on Molecular Recognition

The pyridine ring is a key structural component, and its functionalization can significantly impact the molecule's biological activity. nih.gov Pyridine is a bio-isostere of a phenyl ring but has different electronic properties and the ability to act as a hydrogen bond acceptor via the nitrogen atom. nih.gov The position of substituents on the pyridine ring can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding to a target. nih.gov

Table 2: Hypothetical Functionalization of the Pyridine Ring and Potential Effects

Position of SubstitutionType of SubstituentPotential Influence on Molecular Recognition
4-positionMethoxy (-OCH3)Increased electron density, potential for new hydrogen bond interactions. nih.gov
5-positionChloro (-Cl)Increased lipophilicity, altered electronic profile.
6-positionMethyl (-CH3)Increased steric bulk near the linker, potential for hydrophobic interactions.
Pyridine NitrogenN-oxideIncreased polarity, altered hydrogen bonding capacity.

Alterations to the Ethylsulfanyl Linker and Their Effect on Binding Profiles

The ethylsulfanyl linker provides a specific spatial relationship between the pyridine ring and the acetic acid moiety. Its length, flexibility, and chemical nature are likely to be important determinants of the compound's binding affinity and selectivity.

Modifying the length of the alkyl chain (e.g., from ethyl to methyl or propyl) would alter the distance between the two key functional groups. This could either improve or disrupt the optimal positioning of the molecule within a binding site. The flexibility of the linker is also a key factor; introducing rigidity, for example, by incorporating a double bond or a cyclic structure, could lock the molecule into a more favorable conformation for binding, potentially increasing affinity.

The sulfur atom in the thioether linkage is also a point for modification. Oxidation of the sulfur to a sulfoxide (B87167) or a sulfone would increase the polarity of the linker and introduce hydrogen bond accepting capabilities. Replacing the sulfur atom with other atoms or groups (e.g., oxygen to form an ether, or a methylene (B1212753) group to form an alkyl chain) would significantly change the geometry and electronic properties of the linker.

Table 3: Possible Alterations to the Ethylsulfanyl Linker and Their Consequences

AlterationModified LinkerExpected Effect on Binding Profile
Chain LengthMethylsulfanyl, PropylsulfanylChanges the distance between the pyridine and acetic acid moieties.
FlexibilityIntroduction of a double bondIncreased rigidity, may lead to a more defined conformation.
Sulfur OxidationSulfoxide, SulfoneIncreased polarity and hydrogen bonding capacity.
Atom ReplacementEther (-O-), Methylene (-CH2-)Altered bond angles, polarity, and metabolic stability.

Stereochemical Implications in Ligand-Target Interactions

Stereochemistry can play a crucial role in the biological activity of a molecule. nih.gov Although this compound itself is achiral, the introduction of a chiral center, for example, by adding a substituent to the ethyl linker, would result in enantiomers. These enantiomers could exhibit different biological activities due to their differential interactions with a chiral biological target, such as a protein binding site. nih.gov

One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target altogether. This stereoselectivity is a fundamental principle in pharmacology and highlights the three-dimensional nature of drug-receptor interactions. Therefore, if any modifications to the linker create a stereocenter, the separation and individual testing of the enantiomers would be essential to fully understand the SAR.

Bioisosteric Replacements and Their Effects on Binding Affinity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. drughunter.comcambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be considered. As mentioned earlier, the carboxylic acid could be replaced with other acidic groups like a tetrazole or a sulfonamide. These replacements can modulate the acidity and lipophilicity of the molecule, potentially leading to improved oral bioavailability. drughunter.com

The pyridine ring could be replaced with other five- or six-membered aromatic heterocycles, such as a pyrimidine, a thiazole, or even a phenyl ring with appropriate substituents to mimic the electronic properties of the pyridine nitrogen. nih.govbaranlab.org Each of these changes would present a different array of hydrogen bond donors and acceptors, as well as different steric and electronic profiles. The thioether linkage could also be replaced with an amide or an ester, which would introduce different levels of rigidity and hydrogen bonding capabilities.

Table 4: Potential Bioisosteric Replacements and Their Rationale

Original MoietyBioisosteric ReplacementRationale for Replacement
Carboxylic AcidTetrazoleSimilar acidity, potential for improved metabolic stability and oral absorption. drughunter.com
Pyridine RingThiopheneAlters the aromatic system and hydrogen bonding potential.
Thioether (-S-)Amide (-CONH-)Introduces hydrogen bonding capabilities and increases rigidity.
Ethylene LinkerPropylene LinkerIncreases the distance between the terminal groups.

Molecular Interactions and Biological Target Engagement Studies

In Vitro Binding Assays with Purified Receptors or Enzymes

No publicly available studies were identified that have investigated the binding of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid to purified receptors or enzymes. Consequently, there is no data on its binding affinity, selectivity, or the specific molecular targets with which it may interact.

Enzyme Inhibition Kinetics and Mechanism Elucidation

There is a lack of published research on the enzyme inhibition properties of this compound. As a result, no information is available regarding its potential to inhibit any specific enzymes, nor have any kinetic studies been performed to determine parameters such as IC₅₀, Kᵢ, or the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protein-Ligand Interaction Thermodynamics (e.g., ITC)

No studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) to characterize the thermodynamic profile of the interaction between this compound and any protein target have been reported in the scientific literature. Therefore, thermodynamic parameters including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding are unknown.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

No in vitro studies have been published that describe the cellular uptake or subcellular localization of this compound. Information regarding its ability to cross the cell membrane and its distribution within cellular compartments such as the cytoplasm, nucleus, or mitochondria is not available.

Modulation of Specific Biochemical Pathways (In Vitro)

There is no evidence in the current body of scientific literature to suggest that this compound modulates any specific biochemical pathways in vitro. Studies investigating its effects on signaling cascades, metabolic pathways, or gene expression are absent from published research.

Applications in Chemical Biology and Materials Science Research Focus

Development as a Component of Fluorescent Probes for Cellular Studies

The intrinsic photophysical properties of the pyridine (B92270) moiety make (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid a promising candidate for the development of fluorescent probes. While research on this specific molecule is nascent, the broader class of pyridine derivatives has been extensively explored for creating sensors for various biological analytes and for cellular imaging. beilstein-journals.orgnih.govmdpi.com The fluorescence of pyridine-based compounds can be modulated by introducing different functional groups, which can alter their internal charge transfer (ICT) states. beilstein-journals.org

The design of fluorescent probes often involves a fluorophore unit linked to a receptor that selectively interacts with a target analyte. In this compound, the pyridine ring can act as the fluorophore, while the thioether and carboxylic acid groups can serve as binding sites for metal ions or other species. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence intensity or wavelength, thus enabling the detection of the target. For instance, similar pyridine-based fluorophores have been successfully employed as optical sensors. mdpi.com Furthermore, the development of fluorescent analogs of N-oxides, a related class of compounds, has shown promise, indicating the potential for diverse functionalization of the pyridine ring to tune fluorescent properties. researchgate.net

FeatureRole in Fluorescent Probe DevelopmentRelevant Research Findings
Pyridine Ring Core fluorophore unit.Pyridine derivatives are known to exhibit fluorescence, which can be tuned by substituents. beilstein-journals.orgresearchgate.net
Thioether & Carboxylic Acid Potential binding sites for analytes.Can coordinate with metal ions, leading to changes in fluorescence.
Overall Structure Scaffold for creating target-specific probes.The modular nature allows for the synthesis of a variety of sensors.

Integration into Polymeric Materials for Controlled Release Systems (Non-Medicinal)

In the realm of materials science, there is a growing interest in "smart" polymers that can respond to external stimuli to trigger a specific function, such as the controlled release of an encapsulated substance. nih.govnih.govresearchgate.net While not yet reported for this compound, its functional groups make it an attractive monomer or grafting agent for creating such responsive polymeric materials for non-medicinal applications, for example, in agriculture for the controlled release of pheromones or nutrients, or in coatings for the release of antifouling agents.

The carboxylic acid group can be readily polymerized or grafted onto existing polymer backbones. The pyridine and thioether moieties embedded within the polymer matrix can then act as responsive sites. For instance, the basicity of the pyridine nitrogen makes it pH-sensitive. In acidic conditions, the nitrogen can be protonated, leading to changes in the polymer's solubility or conformation, which in turn can trigger the release of a payload. Similarly, the thioether group is susceptible to oxidation, providing a redox-responsive release mechanism. researchgate.net Research on other responsive polymers, such as those based on poly(ionic liquids) derived from poly(4-vinylpyridine), demonstrates the feasibility of using pyridine-containing units to create hydrogels for controlled release. acs.org

StimulusResponsive MoietyPotential Release Mechanism
pH Change PyridineProtonation/deprotonation alters polymer solubility/conformation.
Redox Change ThioetherOxidation to sulfoxide (B87167)/sulfone increases hydrophilicity.

Use as a Ligand in Coordination Chemistry for Metal Complexes

The pyridine ring and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. jscimedcentral.comwikipedia.orgresearchgate.net this compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the sulfur atom of the thioether, and the oxygen atoms of the carboxylate group. This multi-dentate character allows it to act as a versatile ligand, potentially forming mononuclear or polynuclear metal complexes with interesting structural and electronic properties.

The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands. It could act as a bidentate ligand, coordinating through the pyridine nitrogen and the thioether sulfur, or as a tridentate ligand involving the carboxylate group. The resulting metal complexes could find applications in catalysis, as magnetic materials, or as nodes in the construction of metal-organic frameworks (MOFs). Studies on related pyridyl-thioether ligands have shown their ability to create a sufficiently strong ligand field to induce spin-crossover (SCO) behavior in Fe(II) complexes, a property of interest for molecular switches and sensors. mdpi.com

Potential Coordination SiteMetal AffinityResulting Complex Properties
Pyridine Nitrogen Strong affinity for various transition metals.Influences electronic and magnetic properties.
Thioether Sulfur Soft donor, coordinates to late transition metals.Can modulate ligand field strength and induce SCO.
Carboxylate Oxygen Hard donor, coordinates to a wide range of metals.Can act as a bridging or chelating group.

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the study of non-covalent interactions to build complex, organized structures from smaller molecular components. sibran.runih.govresearchgate.net this compound is well-suited for use in supramolecular assembly due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the carboxylic acid), metal coordination (via the pyridine, thioether, and carboxylate), and π-π stacking (via the pyridine ring).

A particularly interesting application is in the formation of self-assembled monolayers (SAMs) on surfaces. Thiol-containing molecules are known to form well-ordered SAMs on gold surfaces. rsc.orgnih.govresearchgate.net The thioether in this compound, or a thiol derivative, could serve as an anchor to a gold substrate, while the pyridine and carboxylic acid groups would be exposed at the monolayer surface, allowing for further functionalization or specific interactions with the environment. Such functionalized surfaces have applications in sensing, molecular electronics, and as platforms for studying biological interactions. Research on pyridine-terminated thiols has demonstrated the formation of highly ordered and densely packed SAMs. nih.gov

Application as a Building Block for Complex Natural Product Synthesis

Pyridine and its derivatives are integral components of numerous natural products, including alkaloids, vitamins, and coenzymes. lifechemicals.comnih.gov Consequently, functionalized pyridines are valuable building blocks in the total synthesis of these complex molecules. researchgate.netresearchgate.net this compound, with its multiple functional groups, represents a versatile synthon that can be elaborated in various ways.

The carboxylic acid can be converted into esters, amides, or other functional groups, or it can be used in coupling reactions to form larger molecules. The pyridine ring can be functionalized through electrophilic or nucleophilic substitution, and the thioether can be selectively oxidized or cleaved. The ethyl linker provides flexibility and can be modified to introduce additional stereocenters or functional groups. While no specific examples of the use of this compound in natural product synthesis have been reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable intermediate in synthetic organic chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient, sustainable, and versatile synthetic routes is paramount for exploring the chemical space around the (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid scaffold. Future research will likely move beyond traditional methods to embrace modern synthetic strategies.

Conventional synthesis of similar pyridyl thioethers often involves nucleophilic substitution reactions, for instance, reacting a pyridine (B92270) halide with a mercaptoacetamide or a pyridine thiol with a chloroacetamide, typically promoted by a base. mdpi.comresearchgate.net While effective, these methods can have limitations in terms of substrate scope and reaction conditions.

Emerging research points towards more sophisticated and greener alternatives. researchgate.net For example, base-catalyzed hydrothiolation reactions, such as those using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), offer an atom-economical approach for creating similar thioether linkages under mild conditions. researchgate.net Metal-free cascade reactions, perhaps mediated by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), could enable the rapid assembly of complex, multi-functionalized indolizine-like structures from pyridyl precursors. researchgate.net The exploration of flow chemistry could also offer significant advantages for the synthesis of this compound and its derivatives, allowing for improved reaction control, scalability, and safety.

Synthetic Approach Description Potential Advantages References
Nucleophilic Substitution Reaction of pyridine halides with mercaptoacetamides or pyridine thiols with chloroacetamides.Well-established, proven effectiveness for the core scaffold. mdpi.comresearchgate.net
Base-Catalyzed Hydrothiolation DBU-mediated addition of a thiol to an activated alkene.Atom-economical, mild reaction conditions, regioselective. researchgate.net
Metal-Free Cascade Reactions Tf2O-mediated cyclization/annulation reactions involving pyridyl precursors and thiols.Rapid construction of complex polycyclic systems, good functional group tolerance. researchgate.net
Flow Chemistry Continuous reaction processing in microreactors.Enhanced safety, scalability, precise control over reaction parameters, potential for automation.N/A

Advanced Computational Design of Derivatives

Computational chemistry is poised to revolutionize the design of this compound derivatives with enhanced potency and selectivity. By moving beyond traditional structure-activity relationship (SAR) studies, researchers can employ sophisticated in silico techniques to predict and prioritize novel molecular designs.

Molecular docking and dynamics simulations will be instrumental in visualizing and quantifying the interactions between potential derivatives and their target proteins. mdpi.comresearchgate.net These methods can help rationalize binding affinities and guide the design of compounds with improved pharmacophoric features, such as additional hydrogen bond donors/acceptors or hydrophobic groups to exploit specific pockets in a target's binding site. mdpi.com For instance, if targeting a specific enzyme, computational tools can help design derivatives that form key interactions with the catalytic pocket. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the biological activity of virtual compounds, allowing for the high-throughput screening of vast chemical libraries before any synthetic work is undertaken. This approach, combined with fragment-based drug design (FBDD), can accelerate the discovery of highly potent and specific modulators of biological targets. rsc.org

Discovery of Unexplored Biological Targets or Mechanisms

The heterocycle-thioacetic acid motif is known for a wide spectrum of biological activities, suggesting that this compound may interact with multiple, potentially undiscovered, biological targets. nih.gov Future research will focus on identifying these targets to understand its full therapeutic potential and possible mechanisms of action.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach for uncovering novel activities. researchgate.net A library of derivatives based on the this compound scaffold could be screened against various disease models (e.g., cancer cell lines, microbial cultures, or models of neurodegeneration) to identify new therapeutic applications. nih.govnih.gov

Once a phenotypic effect is observed, target deconvolution becomes crucial. Modern chemical biology techniques such as activity-based protein profiling (ABPP) and chemoproteomics, which use chemical probes to identify protein-ligand interactions directly in complex biological systems, will be key. researchgate.net This could reveal that the compound modulates pathways not previously associated with this chemical class, opening up entirely new avenues for drug development. For example, similar pyridyl-thioether ligands have been used to create metal complexes with interesting magnetic properties (spin-crossover behavior), hinting at potential applications in materials science or as specialized probes. mdpi.com

Integration into Multi-Functional Chemical Systems

The structural features of this compound make it an attractive candidate for integration into more complex, multi-functional chemical systems. This involves moving beyond the concept of a single molecule acting on a single target and toward creating sophisticated molecular constructs with tailored properties.

One promising area is the development of multi-target drugs. By combining the this compound core with other pharmacophores, it may be possible to design single molecules that can modulate multiple nodes in a disease network. This is a particularly attractive strategy for complex diseases like cancer or inflammatory disorders. nih.gov

Another avenue is its use in drug delivery and materials science. The carboxylic acid group provides a convenient handle for conjugation to polymers, nanoparticles, or other carrier molecules. This could be used to improve the pharmacokinetic properties of the compound or to achieve targeted delivery to specific tissues or cells. The pyridine and thioether moieties also offer potential as ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or sensory properties. mdpi.com

Potential for Developing New Chemical Biology Tools

Beyond its direct therapeutic potential, this compound can serve as a versatile scaffold for the creation of chemical tools to interrogate biological systems. chiosislab.comnih.gov Such tools are essential for basic research, enabling the visualization, quantification, and manipulation of biological processes. researchgate.netnih.gov

The development of chemical probes is a key application. chiosislab.com By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker—to the core structure, researchers can create probes for a variety of applications:

Fluorescent Probes : For visualizing the subcellular localization of the compound's target protein(s) using microscopy. chiosislab.com

Affinity-Based Probes : Biotinylated versions could be used to isolate the binding partners of the compound from cell lysates for identification by mass spectrometry. chiosislab.com

Activity-Based Probes : Derivatives could be designed to covalently bind to the active site of a target enzyme, providing a powerful tool for profiling enzyme activity in complex biological samples.

These chemical biology tools, derived from a single core scaffold, can significantly accelerate target identification and validation, providing invaluable insights into the compound's mechanism of action and the broader biological pathways it influences. researchgate.net

Q & A

Q. What in situ techniques monitor real-time degradation under varying pH conditions?

  • Methodological Answer : Use UV-Vis spectroscopy (λ = 270 nm) in buffered solutions (pH 2–12) to track degradation kinetics. LC-MS identifies breakdown products (e.g., pyridyl disulfides). For acidic conditions (pH <4), degradation follows first-order kinetics with t₁/₂ ≈ 12 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.